molecular formula C17H27N3Na2O17P2 B15499029 UDP--D-N-Acetylglucosamine Disodium Salt

UDP--D-N-Acetylglucosamine Disodium Salt

Cat. No.: B15499029
M. Wt: 653.3 g/mol
InChI Key: CMCOZDJPCJOQHI-YZVFIFBQSA-L
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Description

UDP-α-D-N-Acetylglucosamine Disodium Salt (CAS 91183-98-1) is a nucleotide-activated sugar derivative critical in glycosylation processes. Its molecular formula is C₁₇H₂₅N₃O₁₇P₂·2Na, with a molecular weight of 651.32 g/mol . It serves as a high-energy donor substrate for O-GlcNAc transferase (OGT), an enzyme responsible for post-translational protein modification via O-linked β-N-acetylglucosamine (O-GlcNAc) addition . The compound is hygroscopic and unstable in solution, necessitating storage at -20°C under inert conditions .

Properties

Molecular Formula

C17H27N3Na2O17P2

Molecular Weight

653.3 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1

InChI Key

CMCOZDJPCJOQHI-YZVFIFBQSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar UDP-Sugars

Structural and Functional Comparisons

The table below highlights key structural and functional differences between UDP-α-D-N-Acetylglucosamine Disodium Salt and related UDP-sugars:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Purity Storage
UDP-α-D-N-Acetylglucosamine Disodium Salt C₁₇H₂₅N₃O₁₇P₂·2Na 651.32 91183-98-1 Substrate for OGT in protein O-GlcNAcylation ≥96% (HPLC) -20°C, dry
UDP-α-D-N-Acetylgalactosamine Disodium Salt C₁₇H₂₅N₃O₁₇P₂·2Na 651.32 7277-98-7 Glycosyl donor for GalNAc transferases in mucin-type O-glycosylation ~98% -20°C
UDP-α-D-Glucose Disodium Salt C₁₅H₂₂N₂O₁₇P₂·2Na 610.30 28053-08-9 Substrate for glycogen synthase and glucosyltransferases ≥98% -20°C
UDP-α-D-Galactose Disodium Salt C₁₅H₂₂N₂O₁₇P₂·2Na 610.30 137868-52-1 Donor for galactosyltransferases in lactose and glycolipid synthesis ≥95% (HPLC) -20°C
Key Observations:
  • Structural Similarities : All compounds share a uridine diphosphate (UDP) backbone but differ in the sugar moiety (GlcNAc, GalNAc, glucose, galactose).
  • Functional Divergence :
    • UDP-GlcNAc is specialized for O-GlcNAcylation, influencing cellular signaling and stress responses .
    • UDP-GalNAc is pivotal in mucin biosynthesis and O-linked glycosylation .
    • UDP-Glucose and UDP-Galactose are central to energy storage (glycogen) and extracellular matrix formation .

Stability and Handling

  • UDP-GlcNAc Disodium Salt is noted for instability in solution, requiring fresh preparation for enzymatic assays .
  • UDP-GalNAc and UDP-Galactose exhibit similar storage requirements (-20°C) but show higher stability in lyophilized form .

Analytical Methods

  • Chromatography : Anion-exchange HPLC with conductimetric detection is standard for separating UDP-sugar epimers (e.g., GlcNAc vs. GalNAc) .
  • Enzymatic Assays : UDP-GlcNAc availability is quantified via coupled reactions using OGT or hexokinase, with sensitivity down to 0.1 nmol/mL .

Commercial Specifications

Supplier Purity Packaging Price Range
Sigma-Aldrich ≥98% (HPLC) 25 mg – 1 g $200–$1,500
Roche ≥96% (HPLC) Custom bulk orders Quote-based
AbMole >98% 1 mg – 5 mg $150–$700

Research Implications and Challenges

  • Interchangeability Risks : While UDP-GlcNAc and UDP-GalNAc share structural homology, their enzymes (OGT vs. GalNAc-transferases) exhibit strict substrate specificity .
  • Contradictions in CAS Numbers : and list conflicting CAS numbers for UDP-GlcNAc (91183-98-1 vs. 7277-98-7), highlighting the need for supplier verification .

Q & A

Q. What is the primary biochemical role of UDP-α-D-N-Acetylglucosamine Disodium Salt in glycosylation studies?

UDP-α-D-N-Acetylglucosamine Disodium Salt (UDP-GlcNAc) serves as a critical donor substrate for O-GlcNAc transferase (OGT), facilitating the transfer of N-acetylglucosamine residues to proteins. This modification regulates post-translational protein functions, including signaling pathways and epigenetic regulation . Methodologically, researchers use it in enzyme activity assays by monitoring the incorporation of radiolabeled or fluorescent GlcNAc into target proteins via autoradiography or fluorescence detection .

Q. How should researchers handle and store UDP-GlcNAc Disodium Salt to ensure stability?

The disodium salt form enhances solubility and stability in aqueous solutions due to ionization of phosphate groups at physiological pH . Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. For working solutions, prepare fresh in deionized water (pH 7.0–7.4) and avoid repeated freeze-thaw cycles. Stability is confirmed by HPLC purity checks (>95% area) and spectrophotometric quantification (A260, ε=9.9 l·mmol⁻¹·cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to study UDP-GlcNAc’s role in glycan biosynthesis under varying metabolic conditions?

Experimental design involves modulating cellular hexosamine biosynthetic pathway (HBP) activity using glucose deprivation or glutamine supplementation. UDP-GlcNAc levels are quantified via LC-MS/MS or enzymatic assays coupled with NADH fluorescence . For functional studies, competitive inhibition with UDP analogs (e.g., UDP-galactose) or CRISPR-edited OGT knockout cells can validate specificity . Data contradictions (e.g., in vitro vs. in vivo glycosylation rates) may arise from compartmentalized enzyme localization or substrate availability, necessitating kinetic profiling (Km, Vmax) .

Q. What analytical methods resolve structural heterogeneity or impurities in UDP-GlcNAc batches?

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) identifies sodium adducts ([M+2Na-H]⁺) and detects hydrolyzed byproducts (e.g., UMP or GlcNAc-1-P) . HPLC with ion-pair chromatography (C18 column, 0.1% trifluoroacetic acid) separates UDP-GlcNAc from contaminants, with purity validated by ≥99% peak area . For NMR, ¹H and ³¹P spectra confirm anomeric configuration (α-D conformation) and phosphate integrity .

Q. How do researchers address discrepancies in enzyme kinetics when UDP-GlcNAc is used across different glycosyltransferases?

Contradictions in kinetic data (e.g., variable Km values) may stem from enzyme isoforms or assay conditions. Standardize buffer systems (e.g., Tris-HCl pH 7.5, 5 mM Mn²⁺) and pre-incubate enzymes with UDP-GlcNAc to rule out metal ion interference . Use isothermal titration calorimetry (ITC) to measure binding affinities and entropy-driven vs. enthalpy-driven mechanisms . Cross-validate results with UDP-GlcNAc analogs (e.g., UDP-GalNAc) to assess substrate specificity .

Methodological Considerations

Q. What strategies optimize UDP-GlcNAc solubility for high-concentration assays?

The disodium salt’s solubility (>100 mg/mL in water) is pH-dependent. For concentrations >50 mM, adjust pH to 7.0–8.0 using sodium bicarbonate. For organic solvent compatibility (e.g., DMSO for cell-permeable analogs), ensure <5% solvent to avoid denaturing glycosyltransferases .

Q. How is UDP-GlcNAc utilized in structural studies of glycosylation enzymes?

Crystallize glycosyltransferases with UDP-GlcNAc using hanging-drop vapor diffusion. Soak crystals in 10 mM UDP-GlcNAc and 5 mM MnCl₂ for 24–48 hours. Diffraction data (e.g., X-ray at 1.8 Å resolution) reveal active-site interactions, such as hydrogen bonding between GlcNAc’s acetamido group and conserved aspartate residues .

Safety and Compliance

  • Hazard Handling : Avoid inhalation or contact with eyes/skin. Use PPE (gloves, goggles) and work in a fume hood. Spills require neutralization with 10% sodium bicarbonate before ethanol disposal .
  • Ecotoxicology : Classified as hazardous to aquatic life (EC50 <10 mg/L). Dispose via certified waste management to prevent environmental contamination .

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